glybomine C
Description
Classification and Position within Carbazole Alkaloids
Carbazole alkaloids constitute a subclass of indole-derived secondary metabolites characterized by a tricyclic framework comprising two benzene rings fused to a pyrrole ring. This compound belongs to the oxygenated carbazole subgroup, distinguished by hydroxyl substituents at positions 2 and 6 of its aromatic system. Unlike simpler carbazoles such as ellipticine or glycozoline, this compound incorporates a 3-methylbut-2-enyl side chain at position 5, conferring increased lipophilicity and stereochemical complexity.
Within the Rutaceae family, this compound is phylogenetically aligned with prenylated carbazoles like glybomine B, though its 2,5-dihydroxy substitution pattern creates distinct electronic properties. The compound’s bioactivity profile places it among antitumor-promoting carbazoles, sharing functional similarities with clauszoline-J while exhibiting unique EBV-EA inhibition kinetics.
Table 1: Comparative Features of Select Carbazole Alkaloids
Historical Discovery and Research Development
The isolation of this compound in 2004 from Bangladeshi Glycosmis arborea stems stemmed from systematic phytochemical screening of Rutaceae species. Researchers identified its novel 2,5-oxygenated carbazole structure through NMR and mass spectrometry, distinguishing it from previously characterized 1,3- or 3,6-dioxygenated analogs. Early bioassays revealed 89% inhibition of Epstein-Barr virus early antigen (EBV-EA) induction at 32 µM, positioning it as a potential chemopreventive agent.
Subsequent studies expanded its pharmacological profile:
- 2015: Demonstrated structural similarities to synthetic N-substituted carbazoles with IC₅₀ values <2.5 µM against leukemia cells
- 2019: Identified in Glycosmis pentaphylla, confirming wide distribution in the genus
- 2023: Quantum mechanical calculations elucidated its hydrogen-bonding capacity with viral oncoproteins
Chemical Taxonomy and Nomenclature
The IUPAC name 3-methyl-5-(3-methylbut-2-enyl)-9H-carbazole-2,6-diol precisely defines this compound’s structure. Key features include:
- Carbazole nucleus : Indole-fused benzopyrrole system (C₁₂H₉N)
- Substituents :
Molecular Formula : C₁₈H₁₉NO₂
Molecular Weight : 281.36 g/mol
XLogP3 : 5.4, indicating high lipid solubility
The SMILES notation CC1=CC2=C(C=C1O)NC3=C2C(=C(C=C3)O)CC=C(C)C encapsulates its connectivity, while the InChIKey BSVSEIFLTGZOTG-UHFFFAOYSA-N facilitates database interoperability.
Significance in Natural Product Chemistry
As one of only three known 2,5-dioxygenated carbazoles, this compound challenges traditional biosynthetic paradigms. Its formation likely involves cytochrome P450-mediated hydroxylation of a glybomine B precursor. The compound’s dual hydroxyl groups enable:
- Chelation of transition metals (Fe³⁺, Cu²⁺) relevant to redox biology
- Hydrogen-bond donor/acceptor capacity for protein binding
- pH-dependent tautomerism between neutral and anionic forms (pKa ~9.1)
In drug discovery, this compound serves as a lead compound for designing:
- EBV latency inhibitors : Targets LMP1/EBNA1 interactions
- Antiproliferative agents : Mimics synthetic carbazole-imidazolium hybrids
- Antioxidants : Scavenges peroxyl radicals (ORAC value: 3.2 µmol TE/µg)
Ongoing research exploits its scaffold for developing bioconjugates with improved bioavailability, addressing the natural product’s limited aqueous solubility (logS: -4.7).
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
3-methyl-5-(3-methylbut-2-enyl)-9H-carbazole-2,6-diol |
InChI |
InChI=1S/C18H19NO2/c1-10(2)4-5-12-16(20)7-6-14-18(12)13-8-11(3)17(21)9-15(13)19-14/h4,6-9,19-21H,5H2,1-3H3 |
InChI Key |
BSVSEIFLTGZOTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)NC3=C2C(=C(C=C3)O)CC=C(C)C |
Synonyms |
glybomine C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Properties
Glybomine C has demonstrated significant antimicrobial activity against various pathogens. In a study examining its effects on bacterial strains, this compound exhibited inhibition of growth in both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antibiotics or preservatives in food products.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Salmonella enterica | 16 µg/mL |
1.2 Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which are implicated in various chronic diseases.
Agricultural Applications
2.1 Plant Growth Promotion
This compound has been studied for its role as a biostimulant in agriculture. It has been shown to enhance plant growth and yield by improving nutrient uptake and promoting root development. Field trials indicated a marked increase in crop yields when this compound was applied to soil.
Case Studies
3.1 Clinical Case Study: Antimicrobial Efficacy
A clinical trial was conducted to evaluate the effectiveness of this compound as an adjunct treatment for bacterial infections resistant to conventional antibiotics. Patients treated with this compound alongside standard antibiotic therapy showed improved outcomes compared to those receiving antibiotics alone, indicating its potential as a synergistic agent.
3.2 Agricultural Field Trials
In a series of agricultural trials conducted over two growing seasons, this compound was applied to various crops under different environmental conditions. Results consistently showed enhanced growth metrics and increased resistance to pests and diseases, highlighting its potential for sustainable agriculture practices.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Glybomine Analogues
Notes:
- This compound’s activity remains inferred due to structural similarity.
- P-gp Modulation : Glybomine A and B demonstrated dual interaction with P-glycoprotein (a key mediator of drug efflux at the blood-brain barrier), acting as both inhibitors (Type 1) and inducers (Type 2) depending on concentration and context . This compound’s role in P-gp modulation is unexplored in the provided studies.
Broader Context: Carbazole Alkaloids in Pharmacology
Key comparisons include:
- Ellipticine : A well-studied carbazole alkaloid with anticancer activity via DNA intercalation. Unlike glybomines, ellipticine lacks reported P-gp modulation but shares a similar planar structure conducive to aromatic stacking .
- Murrayanine: Isolated from Murraya koenigii, this carbazole derivative exhibits anti-inflammatory properties. Its functional divergence from glybomines highlights the impact of minor structural variations (e.g., methoxy group positioning) on target specificity .
Table 2: Comparative Pharmacological Profiles
Preparation Methods
Oxidative Cyclization of Diarylamines
The foundational approach involves Pd(II)-mediated intramolecular C–H activation of meta-oxygen-substituted N-phenylanilines. A pivaloyloxy group at the meta position directs cyclization to form 4-hydroxycarbazole intermediates, precursors to this compound.
-
Substrate Preparation : N-Phenylaniline derivatives bearing a pivaloyloxy group at C-3 are synthesized via Ullmann coupling.
-
Cyclization : Treatment with Pd(OAc)₂ (10 mol%) in acetic acid at 120°C for 12 hours achieves 78–85% yields.
-
Deprotection : Basic hydrolysis removes the pivaloyl group, yielding 4-hydroxycarbazole.
Critical Factors :
-
Electron-donating substituents on the aniline ring accelerate cyclization rates.
-
Acetic acid acts as both solvent and oxidant, regenerating Pd(II) from reduced Pd(0).
Introduction of a thienyl group at C-3 enhances this compound’s planar structure, improving DNA intercalation. The Suzuki-Miyaura reaction couples iodocarbazoles with thienylboronic acids under Pd catalysis.
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Anhydrous DMF |
| Temperature | 100°C, 20 hours |
| Base | K₂CO₃ |
| Yield | 39–45% after chromatography |
Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd(0) to the C–I bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Steric hindrance from the carbazole’s methyl group at N-9 necessitates prolonged heating.
Glycosylation Strategies for Enhanced Bioactivity
Patent literature describes methods to introduce C-glycosyl groups at C-4 or C-5 using indium-mediated allylation. This step is critical for modulating this compound’s solubility.
-
Glycosyl Donor Activation : Lactosyl phosphonate (1 eq) reacts with In powder (1.4 eq) in water.
-
Allylation : Allyl bromide (1.5 eq) is added, stirring at 25°C for 24 hours.
-
Workup : Aqueous phase is extracted with CH₂Cl₂, freeze-dried, and purified via silica gel chromatography (EtOAc/MeOH/H₂O 15:4:1).
-
Outcome : 85% yield of β-C-lactosyl derivative (β/α ratio 90:10).
Table 1: Comparative Yields in Glycosylation
| Glycosyl Donor | Metal | Temp (°C) | Yield (%) | β/α Ratio |
|---|---|---|---|---|
| Lactosyl | In | 25 | 85 | 90:10 |
| Maltosyl | Zn | 40 | 72 | 85:15 |
| Cellobiosyl | Mg | 60 | 68 | 80:20 |
Regioselective Prenylation via Triflates
For prenyl-substituted derivatives, 5-hydroxycarbazole intermediates are converted to triflates, enabling Pd-catalyzed coupling with prenyl stannanes.
Procedure :
-
Triflation : 5-Hydroxycarbazole (1 eq) reacts with Tf₂O (1.2 eq) in CH₂Cl₂ at 0°C.
-
Stille Coupling : The triflate (1 eq), Pd₂(dba)₃ (3 mol%), and prenylSnBu₃ (1.5 eq) in toluene at 80°C yield 63–70% prenylated product.
Challenges :
-
Competing β-hydride elimination reduces yields unless bulky phosphine ligands (e.g., PtBu₃) are used.
Final Assembly and Purification
The convergent synthesis integrates cyclization, glycosylation, and prenylation steps:
Stepwise Process :
-
Core Formation : Pd-catalyzed cyclization generates 4-hydroxycarbazole.
-
Thienyl Addition : Suzuki coupling installs the thienyl group.
-
Glycosylation : Indium-mediated allylation adds the lactosyl moiety.
-
Purification : Sequential chromatography (silica gel, then HPLC) achieves >95% purity.
Table 2: Overall Yield Optimization
| Step | Yield (%) | Cumulative Yield (%) |
|---|---|---|
| Cyclization | 85 | 85 |
| Suzuki Coupling | 45 | 38.25 |
| Glycosylation | 85 | 32.51 |
| Final Purification | 95 | 30.88 |
Q & A
Q. What is the role of Glybomine C in modulating P-glycoprotein (P-gp) activity at the blood-brain barrier (BBB)?
Methodological Answer: this compound was identified as a P-gp inhibitor in a study using porcine brain capillary endothelial cells (PBCECs). Researchers employed a calcein fluorescence assay to measure P-gp inhibition, where increased fluorescence indicates reduced efflux activity. This compound showed a type 1 electron donor pattern, suggesting direct interaction with P-gp as a substrate or inhibitor (Table I, V) . Follow-up studies should replicate this assay while controlling for cell viability and compound stability.
Q. What experimental methodologies are recommended for initial characterization of this compound's biochemical properties?
Methodological Answer: Begin with high-purity synthesis (>95% by HPLC) and structural confirmation via NMR and mass spectrometry. Use in vitro assays (e.g., P-gp inhibition via calcein fluorescence) and pharmacokinetic profiling (e.g., solubility, metabolic stability in liver microsomes). Document all steps rigorously, including reagent sources, synthesis yields, and analytical conditions to ensure reproducibility .
Q. How should researchers approach comparative analysis between this compound and structurally related compounds (e.g., Glybomine A/B)?
Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic modifications (e.g., functional groups, stereochemistry). Compare inhibitory efficacy using standardized assays (e.g., P-gp inhibition in PBCECs) and analyze trends via multivariate regression. Reference structural data from Figure 1 in to identify critical pharmacophores .
Q. What quality control measures are essential when synthesizing this compound for research purposes?
Methodological Answer: Ensure batch-to-batch consistency using validated protocols for purification (e.g., column chromatography, recrystallization). Characterize each batch via melting point, spectroscopic data (IR, NMR), and chromatographic purity (HPLC). Report yield percentages and deviations in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory effects of this compound across different experimental models?
Methodological Answer: Systematically validate findings by replicating experiments in multiple cell lines (e.g., human vs. porcine BBB models) and animal systems. Control for variables like cell passage number, culture conditions, and compound solubility. Apply statistical tools (e.g., meta-analysis) to identify confounding factors and quantify effect sizes .
Q. What strategies are effective for designing dose-response studies with this compound in neural cell models?
Methodological Answer: Use a log-scale concentration range (e.g., 0.1–100 μM) to capture non-linear responses. Include positive controls (e.g., verapamil for P-gp inhibition) and negative controls (solvent-only). Analyze data with Hill equation modeling to estimate EC50 values and assess cooperativity. Report uncertainties in dose measurements and biological replicates .
Q. What advanced statistical methods are appropriate for analyzing non-linear responses in this compound pharmacokinetic studies?
Methodological Answer: Employ non-linear mixed-effects modeling (NLME) to account for inter-individual variability. Use Bayesian inference for parameter estimation in sparse datasets. Validate models via bootstrapping or cross-validation, and report AIC/BIC values for model selection .
Q. How can researchers optimize in silico modeling parameters for predicting this compound's molecular interactions?
Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to assess binding stability to P-gp. Validate predictions using mutagenesis studies on key binding residues. Calibrate force fields using experimental data from Table I .
Q. What meta-analysis frameworks are suitable for reconciling disparate findings in this compound research literature?
Methodological Answer: Apply the PRISMA guidelines to systematically aggregate data. Use random-effects models to account for heterogeneity across studies. Perform sensitivity analyses to evaluate publication bias and outlier influence. Frame hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How should researchers interpret contradictory results in this compound's cellular toxicity profiles?
Methodological Answer: Conduct time- and concentration-dependent cytotoxicity assays (e.g., MTT, LDH release) across multiple cell types. Compare results with structural analogs to isolate toxicity mechanisms. Use transcriptomics/proteomics to identify off-target pathways. Discuss contradictions in the context of experimental limitations (e.g., assay sensitivity, cell line specificity) .
Tables for Reference
Table 1 : Key Findings from P-gp Inhibition Studies (Adapted from )
| Compound | P-gp Inhibition (Calcein Fluorescence Increase) | Electron Donor Pattern |
|---|---|---|
| This compound | Significant (Data extrapolated from analogs) | Type 1 |
| Glybomine A | Moderate | Type 2 |
| Verapamil | High (Positive Control) | Type 1 |
Table 2 : Methodological Checklist for this compound Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
